

Applications of (Bromoethynyl)benzene in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: (Bromoethynyl)benzene

Cat. No.: B1266612

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(Bromoethynyl)benzene is a versatile bifunctional reagent that has found significant utility in medicinal chemistry as a building block for the synthesis of a variety of biologically active molecules. Its phenyl ring can provide a core scaffold for molecular elaboration, while the bromoethynyl group serves as a highly reactive handle for key carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. These reactions enable the facile introduction of the ethynylbenzene moiety into heterocyclic systems and the construction of 1,2,3-triazole-containing compounds, many of which exhibit potent inhibitory activity against important biological targets such as protein kinases.

This document provides detailed application notes and experimental protocols for the use of **(bromoethynyl)benzene** in the synthesis of two classes of compounds with therapeutic potential: pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and 1,2,3-triazole-containing anticancer agents.

I. Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors via Sonogashira Coupling

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous kinase inhibitors. The introduction of a phenylethynyl group at the C3 position of this scaffold has been shown to be a successful

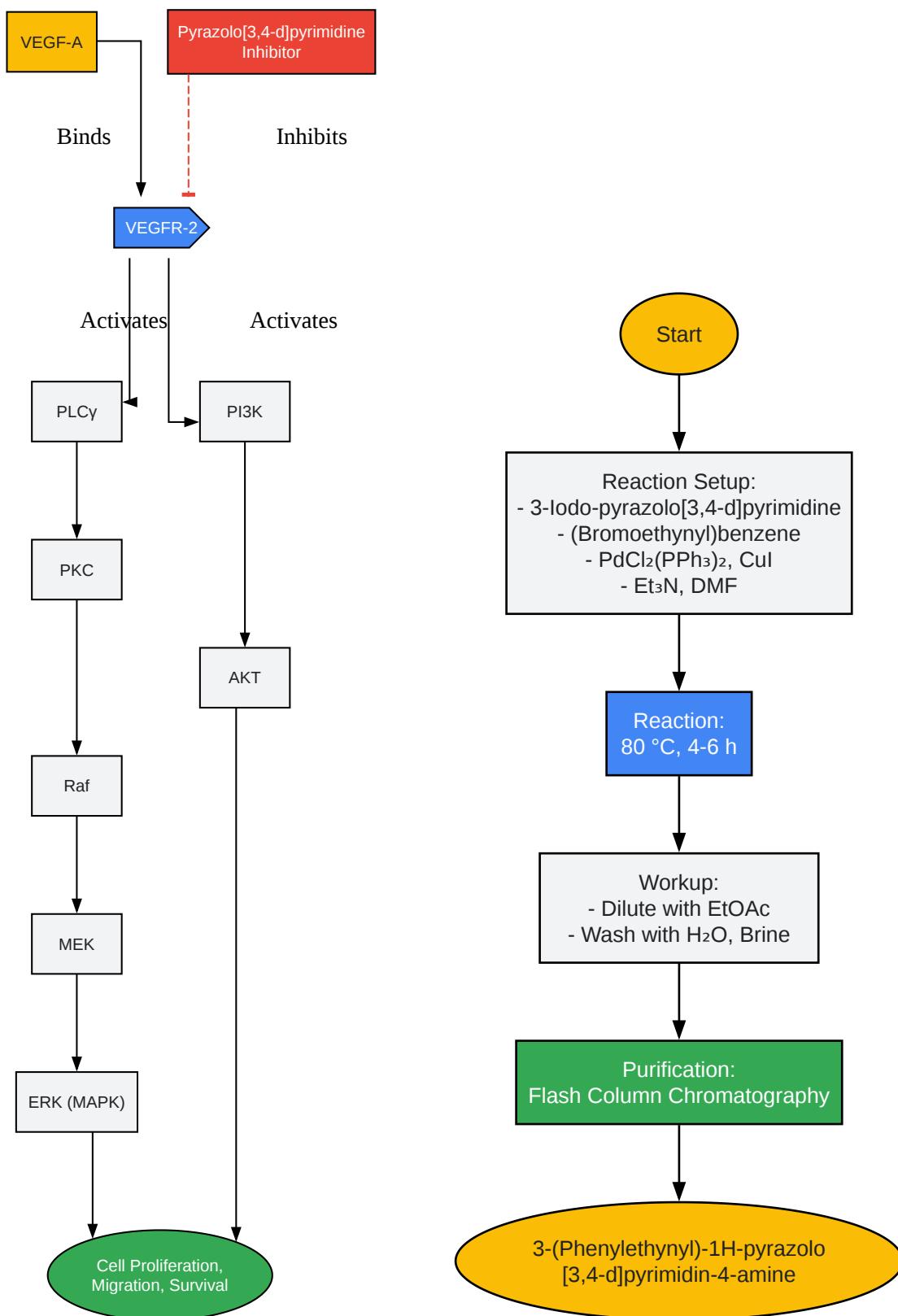
strategy for developing potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The Sonogashira coupling of **(bromoethyl)benzene** with a halogenated pyrazolo[3,4-d]pyrimidine precursor is a key step in the synthesis of these compounds.

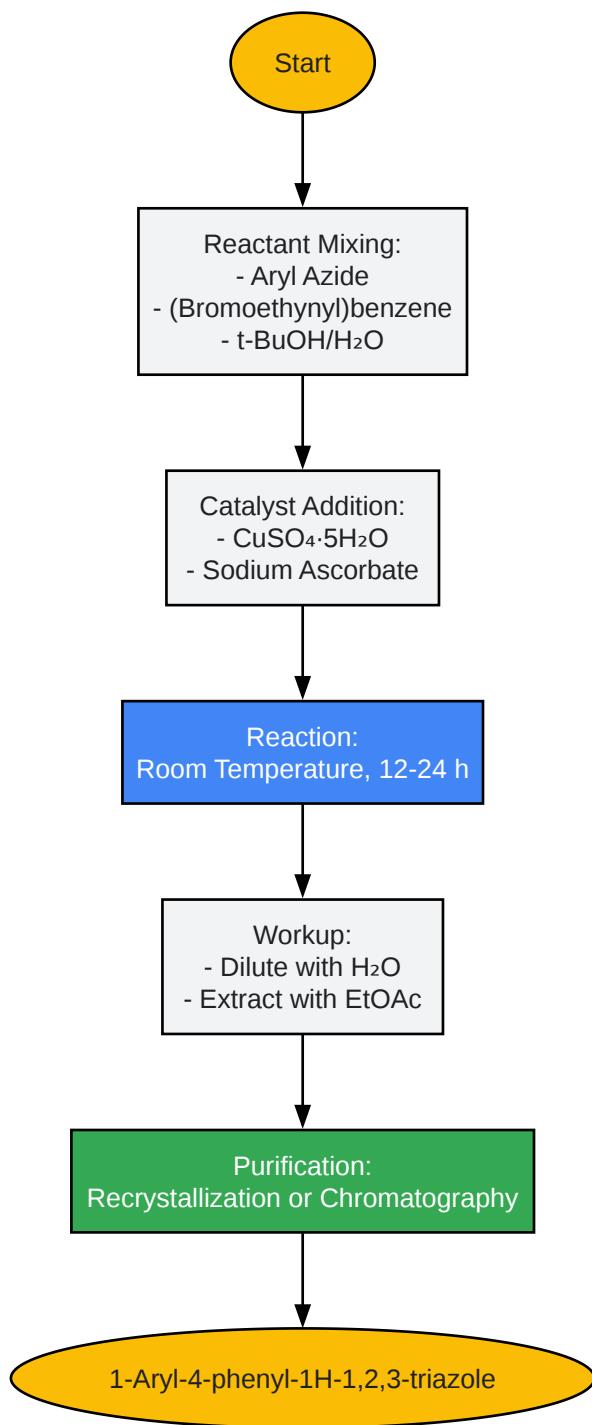
Application Note: Synthesis of a 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative as a Potential VEGFR-2 Inhibitor

This protocol describes the synthesis of a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, a class of compounds that has demonstrated potent inhibitory activity against VEGFR-2.^{[1][2]} The key transformation is a Sonogashira cross-coupling reaction between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and **(bromoethyl)benzene**.

Signaling Pathway Targeted: VEGFR-2

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLC γ -PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.^{[3][4][5][6][7]} Inhibition of VEGFR-2 is a clinically validated strategy for anti-angiogenic cancer therapy.



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